molecular formula C20H14O3 B5569030 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B5569030
M. Wt: 302.3 g/mol
InChI Key: DXFJDGKIHQIXBY-UHFFFAOYSA-N
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Description

9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, also known as PDCOC, is a synthetic compound that has received significant attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Photochemical Properties

Research has shown that derivatives of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can be synthesized through various chemical reactions. For instance, El-Gogary et al. (2015) described the synthesis of angular furocoumarin derivatives through the Williamson reaction and subsequent cyclization. This process led to the formation of photo-cleaved products with potential applications in photochemical studies (El-Gogary, Hashem, & Khodeir, 2015).

Crystal Structure Analysis

The crystal structure of compounds closely related to this compound has been a subject of study, providing insights into molecular interactions and conformations. Cox et al. (2003) investigated the crystal structure of mixed crystals of imperatorin and phellopterin, focusing on C-H…O, C-H…π, and π-π interactions (Cox et al., 2003).

Pharmaceutical Applications

In the pharmaceutical field, compounds with the this compound structure have been explored for their potential therapeutic properties. Garazd et al. (2002) synthesized psoralen and allopsoralen analogs containing an annelated cyclopentane. They found that one of the synthesized compounds exhibited CNS stimulant properties and cardiotropic activity (Garazd, Garazd, Shilin, Panteleimonova, & Khilya, 2002).

Fluorescent Dye Synthesis

The structure of this compound has been utilized in the synthesis of novel fluorescent dyes. Teimouri (2011) reported the synthesis of new organic fluorophores exhibiting strong blue emission in solution, which involved reactions of 3-formylchromones with alkyl isocyanides (Teimouri, 2011).

Properties

IUPAC Name

14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-20-14-8-4-7-13(14)15-9-16-17(12-5-2-1-3-6-12)11-22-18(16)10-19(15)23-20/h1-3,5-6,9-11H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFJDGKIHQIXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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